molecular formula C7H3Cl2F3O4S2 B13890815 4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride

4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride

Cat. No.: B13890815
M. Wt: 343.1 g/mol
InChI Key: XCDWXLGXRAAJCU-UHFFFAOYSA-N
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Description

4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S. It is a colorless to pale yellow solid with a pungent odor. This compound is widely used in organic synthesis, particularly as a sulfonyl chloride reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is typically synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . The reaction involves the sulfonation of the aromatic ring followed by chlorination to introduce the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C7H3Cl2F3O4S2

Molecular Weight

343.1 g/mol

IUPAC Name

4-chloro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H3Cl2F3O4S2/c8-5-2-1-4(18(9,15)16)3-6(5)17(13,14)7(10,11)12/h1-3H

InChI Key

XCDWXLGXRAAJCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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